E3 ligase Ligand-Linker Conjugate 65
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand-Linker Conjugate 65: is a compound that combines an E3 ligase ligand with a linker. This conjugate is designed to recruit the Cereblon protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 65 involves the conjugation of an E3 ligase ligand, such as Thalidomide, with a linker. The process typically includes the following steps:
Activation of the E3 ligase ligand: The E3 ligase ligand is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Linker attachment: The activated E3 ligase ligand is then reacted with a linker molecule under mild conditions, often in the presence of a base like triethylamine (TEA).
Purification: The resulting conjugate is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and high-throughput purification methods .
Analyse Chemischer Reaktionen
Types of Reactions: E3 ligase Ligand-Linker Conjugate 65 undergoes various chemical reactions, including:
Substitution reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker is replaced or modified.
Oxidation and reduction reactions: The compound can undergo redox reactions, altering the oxidation state of the ligand or linker.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include modified conjugates with altered linkers or ligands, which can be further utilized in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand-Linker Conjugate 65 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in research to understand the role of E3 ligases in cellular processes and disease mechanisms.
Medicine: PROTACs derived from this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
E3 ligase Ligand-Linker Conjugate 65 functions by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex. The conjugate forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
Cereblon-based PROTACs: These compounds also recruit the Cereblon protein and function similarly to E3 ligase Ligand-Linker Conjugate 65.
Von Hippel-Lindau (VHL) ligands: These ligands target the VHL E3 ligase and are used in the synthesis of VHL-based PROTACs.
Inhibitor of apoptosis proteins (IAP) ligands: These ligands target IAP E3 ligases and are used in the development of IAP-based PROTACs .
Uniqueness: this compound is unique due to its specific recruitment of the Cereblon protein, which allows for the targeted degradation of proteins that are not accessible by other E3 ligase ligands. This specificity makes it a valuable tool in the development of new therapeutic strategies .
Eigenschaften
Molekularformel |
C29H39N5O7 |
---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-31-8-10-32(11-9-31)15-19-16-33(17-19)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |
InChI-Schlüssel |
PAHOLVOFFBFABB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.